molecular formula C28H18 B176865 12-(NaphthaleN-2yl)benoza[a]athracene CAS No. 116027-92-0

12-(NaphthaleN-2yl)benoza[a]athracene

Cat. No.: B176865
CAS No.: 116027-92-0
M. Wt: 354.4 g/mol
InChI Key: KGSJPDWNEZHLQL-UHFFFAOYSA-N
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Description

12-(NaphthaleN-2yl)benoza[a]athracene: is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene ring fused to a benzo[a]anthracene structure. This compound is known for its complex aromatic system, which makes it an interesting subject for various scientific studies, particularly in the fields of organic electronics and photophysics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(NaphthaleN-2yl)benoza[a]athracene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by cyclodehydrogenation. For instance, a naphthalene derivative can undergo a Diels-Alder reaction with a suitable dienophile, followed by oxidative cyclization to form the desired polycyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often require stringent reaction conditions, including high temperatures and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 12-(NaphthaleN-2yl)benoza[a]athracene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), or alkyl halides (R-X).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), alkyl halides (R-X)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 12-(NaphthaleN-2yl)benoza[a]athracene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which are crucial in its role in organic electronics and photophysics. The compound can also undergo photoinduced electron transfer processes, making it valuable in the study of photophysical phenomena .

Comparison with Similar Compounds

Properties

CAS No.

116027-92-0

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

12-naphthalen-2-ylbenzo[a]anthracene

InChI

InChI=1S/C28H18/c1-2-9-21-17-23(15-13-19(21)7-1)28-26-12-6-4-10-22(26)18-24-16-14-20-8-3-5-11-25(20)27(24)28/h1-18H

InChI Key

KGSJPDWNEZHLQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64

Synonyms

12-(naphthaleN-2yl)benoza[a]athracene

Origin of Product

United States

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